2-Propenoic acid, 3-phenyl-, phenylmethyl ester
Overview
Description
“2-Propenoic acid, 3-phenyl-, phenylmethyl ester” is also known as Benzyl trans-cinnamate or (E)-Benzyl cinnamate . It has the molecular formula C16H14O2 and a molecular weight of 238.2812 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a cinnamate group . The cinnamate group consists of a phenyl ring attached to a propenoic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 360.2°C and a predicted density of 1.133 g/cm3 .Scientific Research Applications
Conformational Analysis in Various Solvents
The study of the conformations of related compounds like E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in different solvents (methanol, chloroform, and dimethyl sulfoxide) was performed using NMR spectroscopy. The research aimed to identify possible conformers in solutions. However, irrespective of the solvent used and whether the ester or acid dimer was investigated, no conformational preferences were identified experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).
Conformational Space of Stereoisomers
A computational study explored the conformers of stereoisomer 2,3-furyl- and/or phenyl-substituted propenoic acid methyl esters. A significant number of conformers filled the conformational space unevenly and symmetrically. However, no clear-cut conformational preference was found for most molecules (Pálinkó, 2005).
Pharmacological and Biological Properties
Evaluation of Antioxidant Activity
Cinnamic acid (3-phenyl-2-propenoic acid) and some of its derivatives were evaluated for their antioxidant activity. The esterification and selective reduction of cinnamic acid led to the creation of derivatives with enhanced antioxidant activities compared to cinnamic acid itself (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Applications in Material Science
Elaboration of Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) was investigated as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. The results indicate that renewable phloretic acid can be a sustainable alternative to phenol for providing specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Structural and Synthetic Aspects
Structure-forming Properties
The structure-forming force (short-range ordering) between 2-phenyl-3(2'-furyl)propenoic acid stereoisomers in the solid state and in solution was found to be the intermolecular hydrogen bonding between carboxylic groups. For the E isomer, no other secondary intermolecular interaction was measured or calculated (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).
Properties
IUPAC Name |
benzyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOLYJTSCBCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041663 | |
Record name | Benzyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-41-3 | |
Record name | Benzyl cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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